![molecular formula C15H14BrN3O4 B5215457 3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a commonly used compound in cell biology and biochemistry for the measurement of cell viability and proliferation. It is a water-soluble compound that is converted into a formazan product by living cells. The conversion of MTT to formazan is a result of the activity of mitochondrial enzymes in living cells.
Mecanismo De Acción
MTT is converted to formazan by the activity of mitochondrial enzymes in living cells. The conversion of MTT to formazan is a result of the reduction of the tetrazolium ring by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells in the culture.
Biochemical and physiological effects:
MTT is not known to have any biochemical or physiological effects on living cells. It is a non-toxic compound that is only converted to formazan by living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT has several advantages and limitations for lab experiments. One advantage is that it is a non-toxic compound that is only converted to formazan by living cells. This makes it a safe and reliable compound for measuring cell viability and proliferation. One limitation is that the MTT assay is not suitable for measuring the cytotoxicity of compounds that interfere with mitochondrial dehydrogenases. Another limitation is that the MTT assay can only be used to measure the viability of cells that are capable of reducing MTT to formazan.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT to measure other cellular processes, such as apoptosis and autophagy. Another direction is the development of new compounds that can be converted to formazan by living cells, but that are not affected by compounds that interfere with mitochondrial dehydrogenases. Finally, the use of MTT in combination with other compounds, such as fluorophores and nanoparticles, may lead to the development of new imaging techniques for studying cellular processes.
Métodos De Síntesis
MTT is synthesized by the reaction of 2,4-dinitrophenylhydrazine with methyl acetoacetate to form 2-(4-methyl-3-nitrophenyl)-2-hydroxyethylhydrazine. This intermediate compound is then reacted with pyridine-2-carboxylic acid to form 3-(4-methyl-3-nitrophenyl)-2-(2-oxoethyl)pyridine-1-carboxylic acid. Finally, this compound is reacted with ammonium bromide to form MTT.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research to measure cell viability and proliferation. It is used in assays such as the MTT assay, which is used to measure the cytotoxicity of compounds. The MTT assay is a colorimetric assay that measures the conversion of MTT to formazan by living cells. The amount of formazan produced is proportional to the number of living cells in the culture. MTT is also used in assays such as the cell proliferation assay, which measures the rate of cell growth.
Propiedades
IUPAC Name |
1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4.BrH/c1-10-4-5-11(7-13(10)18(21)22)14(19)9-17-6-2-3-12(8-17)15(16)20;/h2-8H,9H2,1H3,(H-,16,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAWPAHFVQSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)N)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methyl-3-nitrophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

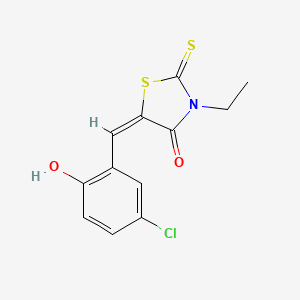
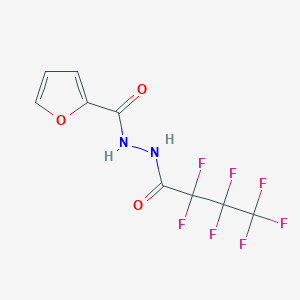

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
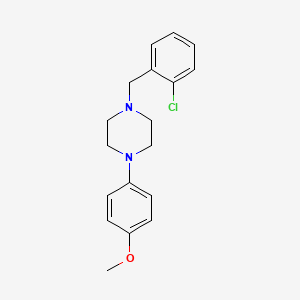
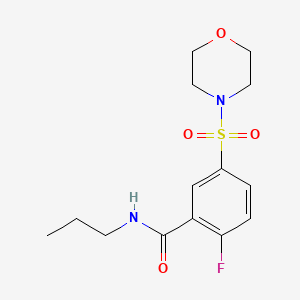
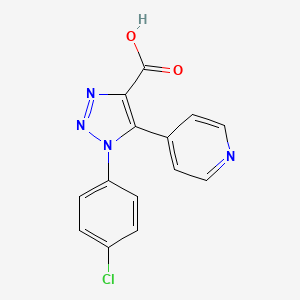

![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)
![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)
![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)
![3-({[3-(butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5215473.png)
![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)